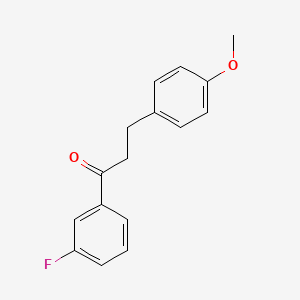

3'-Fluoro-3-(4-methoxyphenyl)propiophenone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-(3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-6,8-9,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNIMVWWAGXLCPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644271 | |

| Record name | 1-(3-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-76-3 | |

| Record name | 1-Propanone, 1-(3-fluorophenyl)-3-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)-3-(4-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3'-Fluoro-3-(4-methoxyphenyl)propiophenone and Related Compounds

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on 3'-Fluoro-3-(4-methoxyphenyl)propiophenone. This guide provides a comprehensive technical overview based on the known properties, synthesis, and biological activities of structurally related fluorinated and methoxylated propiophenone derivatives to serve as a resource for researchers, scientists, and drug development professionals.

Introduction to Fluorinated Propiophenones

Propiophenones, characterized by a phenyl ring attached to a propan-1-one backbone, are a significant class of ketones. They serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds.[1][2] The introduction of fluorine atoms and methoxy groups into the propiophenone scaffold can profoundly influence the molecule's physicochemical properties and biological activity.

Fluorine, due to its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, is a key element in modern drug design. Its incorporation can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby affecting absorption and distribution.[3][4] Methoxy groups can also modulate biological activity and pharmacokinetic properties. This guide explores the synthesis, properties, and potential applications of this chemical class, with a focus on derivatives related to the target compound.

Chemical and Physical Properties of Related Propiophenone Derivatives

While specific data for this compound is not available, the properties of several analogous compounds have been documented. These data provide a baseline for predicting the characteristics of the target molecule.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone | C₁₆H₁₄F₂O₂ | 276.28 | 898776-40-4 |

| 3',4'-Difluoro-3-(2-methoxyphenyl)propiophenone | C₁₆H₁₄F₂O₂ | 276.28 | 898774-13-5 |

| 3',4'-Difluoro-3-(3-methoxyphenyl)propiophenone | C₁₆H₁₄F₂O₂ | 276.28 | 898774-74-8 |

| 4'-Fluoro-3-(3-methoxyphenyl)propiophenone | C₁₆H₁₅FO₂ | 258.29 | 898774-74-8 |

| 3'-Fluoropropiophenone | C₉H₉FO | 152.17 | 455-67-4 |

| Propiophenone (Parent Compound) | C₉H₁₀O | 134.18 | 93-55-0 |

Synthesis Methodologies

The synthesis of 3-arylpropiophenones can be achieved through several established organic chemistry reactions. The most common and direct methods include Friedel-Crafts acylation and variations of Mannich-type reactions.

Friedel-Crafts Acylation

A plausible and widely used method for synthesizing propiophenone derivatives is the Friedel-Crafts acylation.[1][5][6] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).

For the synthesis of the target compound, this would likely involve the reaction of 4-methoxyphenylpropionyl chloride with fluorobenzene in the presence of AlCl₃.

Mannich Reaction

The Mannich reaction is a three-component condensation that produces β-amino-carbonyl compounds, also known as Mannich bases.[7][8] Starting with a propiophenone, this reaction allows for the introduction of an aminomethyl group at the α-position of the ketone. This is a valuable method for creating derivatives with potential pharmacological activity.[8][9] The reaction typically involves the propiophenone, an aldehyde (often formaldehyde), and a primary or secondary amine.[10]

Potential Biological Activity and Applications

While the specific biological profile of this compound is uncharacterized, the broader class of propiophenone, chalcone, and flavone derivatives has been investigated for a range of therapeutic applications.

-

Anticancer Activity: Phenylpropiophenone derivatives have been synthesized and evaluated for their anticancer properties against various cell lines, including HeLa, MCF-7, and PC-3.[11] The structural similarity to chalcones, which are known for their anti-invasive and antineoplastic effects, suggests this is a promising area of investigation.[10]

-

Antidiabetic Agents: Certain propiophenone derivatives have shown potential as antihyperglycemic and lipid-lowering agents. Studies in diabetic mice models indicated that some compounds could reduce body weight and food intake, possibly through the inhibition of protein tyrosine phosphatase 1B (PTP-1B).[12]

-

Neurological and Anesthetic Applications: The propiophenone core is a structural component in various nervous system drugs, including anxiolytics and hypnotics.[2] Additionally, some derivatives exhibit local anesthetic properties.[]

-

Antimicrobial and Antioxidant Effects: Fluorinated flavones and related compounds have demonstrated antioxidant and neuroprotective activities.[7] The presence of the propiophenone scaffold in these molecules highlights its versatility in medicinal chemistry.

The investigation of a novel compound like this compound would typically follow a structured drug discovery and development workflow.

References

- 1. Propiophenone - Wikipedia [en.wikipedia.org]

- 2. manavchem.com [manavchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. EAS:Friedel-Crafts Acylation Mechanism Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Mannich reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorinated 3-(4-methoxyphenyl)propiophenone Analogs

This technical guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It aims to provide a detailed summary of the chemical properties, synthetic methodologies, and potential biological relevance of fluorinated propiophenone derivatives.

Physicochemical Properties of Difluorinated Analogs

The introduction of fluorine atoms into a molecular scaffold can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Below is a summary of the computed and experimental data for two difluorinated analogs of 3-(4-methoxyphenyl)propiophenone.

| Property | 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone | 3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone |

| CAS Number | 898776-40-4[1] | 898776-43-7[2] |

| Molecular Formula | C₁₆H₁₄F₂O₂[1] | C₁₆H₁₄F₂O₂[2] |

| Molecular Weight | 276.28 g/mol [1] | 276.283 g/mol [2] |

| IUPAC Name | 1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one[1] | 1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one |

| Purity | Not specified | 97.0%[2] |

| XLogP3 | 3.7[1] | Not available |

| InChI Key | NCOAEANEJSVFOG-UHFFFAOYSA-N[1] | FOUKUWYGDYKPSM-UHFFFAOYSA-N[2] |

Synthesis of 3-Aryl-Propiophenones

While a specific protocol for the requested compound is unavailable, a general and robust method for the synthesis of 3-aryl-propiophenones involves the Friedel-Crafts acylation or related reactions. A common route is the reaction of an appropriately substituted benzene derivative with 3-phenylpropionyl chloride or a similar acylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Alternatively, a Michael addition reaction can be employed, where a substituted acetophenone is reacted with a suitable chalcone precursor. The synthesis of related chalcones, which are α,β-unsaturated ketones, is typically achieved through a Claisen-Schmidt condensation of a substituted benzaldehyde with a substituted acetophenone.

Below is a generalized experimental protocol for a Claisen-Schmidt condensation to form a chalcone, which can be a precursor to propiophenones.

Experimental Protocol: Generalized Claisen-Schmidt Condensation

-

Reaction Setup: A solution of a substituted acetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) is prepared in ethanol.

-

Catalyst Addition: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured into cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product.

-

Purification: The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.

The resulting chalcone can then be selectively reduced at the α,β-double bond to yield the corresponding propiophenone.

References

Technical Guide: Physicochemical Properties of Phenylpropiophenones

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide addresses the physical properties, synthesis, and characterization of propiophenone derivatives. It is important to note that a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental data for 3'-Fluoro-3-(4-methoxyphenyl)propiophenone (IUPAC Name: 1-(3-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one). The information presented herein is based on closely related analogs and general methodologies for this class of compounds.

Introduction

Propiophenone derivatives are a class of organic compounds characterized by a phenyl ring attached to a propan-1-one backbone. These structures are of significant interest in medicinal chemistry and materials science due to their versatile chemical nature, which allows for a wide range of substitutions on the phenyl rings. The introduction of fluorine atoms and methoxy groups can significantly influence the electronic properties, lipophilicity, and metabolic stability of these molecules, making them valuable scaffolds in drug discovery and development. This guide provides an overview of the physical properties and characterization of propiophenones, with a focus on analogs of the requested, but undocumented, this compound.

Physical Properties of Propiophenone Analogs

While specific data for this compound is not available, the properties of structurally similar compounds can provide valuable insights for researchers. The following table summarizes the available physical and computed properties for two such analogs.

| Property | 1-(3-Fluoro-4-methoxyphenyl)propan-1-one | 1-(3,5-Difluoro-4-methoxyphenyl)propan-1-one |

| CAS Number | 586-22-1 | 71292-82-5 |

| Molecular Formula | C₁₀H₁₁FO₂ | C₁₀H₁₀F₂O₂ |

| Molecular Weight | 182.19 g/mol | 200.18 g/mol [1] |

| Melting Point | 88-90 °C | Not available |

| Boiling Point | Not available | Not available |

| Computed XLogP3 | Not available | 2.2[1] |

| Topological Polar Surface Area | Not available | 26.3 Ų[1] |

| Appearance | White solid | Not available |

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of the target compound are not available. However, general synthetic routes for analogous propiophenones are well-established in organic chemistry.

General Synthesis of Propiophenones

Propiophenone derivatives can be synthesized through several established methods, including Friedel-Crafts acylation and the oxidation of corresponding secondary alcohols. A common approach involves the Friedel-Crafts acylation of an appropriately substituted benzene ring with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Alternatively, these compounds can be prepared via a Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently reduced to the corresponding propiophenone.

Example General Protocol (Friedel-Crafts Acylation):

-

To a stirred solution of the substituted anisole or fluorobenzene in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.

-

Slowly add propionyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired propiophenone.

General Characterization Methods

The characterization of a newly synthesized propiophenone derivative would typically involve a combination of spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the chemical structure. The proton NMR would show characteristic signals for the aromatic protons, the methylene protons of the ethyl group, and the methyl protons of the methoxy group, with specific coupling patterns and chemical shifts depending on the substitution pattern.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ketone.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

-

Melting Point Analysis: The melting point is a key physical property that indicates the purity of a solid compound.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel propiophenone derivative.

References

An In-depth Technical Guide to the Chemical Properties and Biological Significance of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiophenone and its derivatives are a class of aromatic ketones that serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The introduction of fluorine atoms and methoxy groups into the propiophenone scaffold can significantly modulate the molecule's physicochemical properties, metabolic stability, and biological activity. This technical guide focuses on the chemical properties of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone, a molecule of interest in medicinal chemistry, by examining its structural analogues. We will delve into its predicted chemical characteristics, potential synthetic routes, and the biological activities associated with this class of compounds.

Chemical Properties of Analogous Compounds

To understand the chemical properties of the target compound, we can analyze data from its close structural analogues. The following table summarizes the key chemical identifiers and properties of related fluorinated and methoxy-substituted propiophenones.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-(3-Fluoro-4-methoxyphenyl)propan-1-one | 1-(3-Fluoro-4-methoxyphenyl)propan-1-one | 586-22-1 | C₁₀H₁₁FO₂ | 182.19 |

| 3',4'-Difluoro-3-(4-methoxyphenyl)propiophenone | 1-(3,4-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one | 898776-40-4 | C₁₆H₁₄F₂O₂ | 276.28 |

| Propiophenone | 1-Phenylpropan-1-one | 93-55-0 | C₉H₁₀O | 134.18 |

Synthesis and Experimental Protocols

The synthesis of this compound and its analogues can be approached through several established synthetic methodologies. The most common routes involve Friedel-Crafts acylation or the oxidation of a corresponding secondary alcohol. An alternative pathway for related structures involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by reduction.

General Synthesis Workflow

A typical workflow for the synthesis and purification of propiophenone derivatives is outlined below.

Caption: General workflow for the synthesis of propiophenone derivatives.

Representative Experimental Protocol: Claisen-Schmidt Condensation for a Chalcone Analogue

The synthesis of chalcones, which are α,β-unsaturated ketones and precursors to propiophenones (via reduction of the double bond), is often achieved through the Claisen-Schmidt condensation.

Reaction: Synthesis of (E)-3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.[1][2]

Materials:

-

4-fluoro-benzaldehyde

-

4-methoxyacetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

-

Dissolve 4-fluoro-benzaldehyde (1 equivalent) and 4-methoxyacetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of sodium hydroxide with stirring.

-

Continue stirring at room temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into cold water.

-

The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.

Spectral Data of an Analogous Compound

The structural elucidation of synthetic compounds relies on various spectroscopic techniques. Below is a summary of expected and reported spectral data for a close analogue, 1-(3-fluoro-4-methoxyphenyl)propan-1-one .

| Spectroscopic Technique | Key Expected Features |

| ¹H NMR | Signals for the aromatic protons, with splitting patterns influenced by the fluorine and methoxy substituents. A quartet and a triplet corresponding to the ethyl ketone group. A singlet for the methoxy protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F couplings), the methylene and methyl carbons of the ethyl group, and the methoxy carbon. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration. Bands corresponding to C-F stretching and aromatic C-H and C=C stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Biological Activity and Signaling Pathways

Propiophenone derivatives, particularly those with structural similarities to cathinones, have been shown to interact with monoamine transporters. These transporters (for dopamine, norepinephrine, and serotonin) are responsible for the reuptake of neurotransmitters from the synaptic cleft. By inhibiting this reuptake or promoting neurotransmitter release, these compounds can significantly increase the concentration of monoamines in the synapse, leading to various neuropharmacological effects.[3][4][5]

The introduction of fluorine can enhance the metabolic stability and binding affinity of these molecules to their biological targets. Chalcone derivatives, which are structurally related to propiophenones, have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2]

Proposed Mechanism of Action on Monoamine Transporters

The diagram below illustrates the general mechanism by which propiophenone-like compounds can modulate monoaminergic neurotransmission.

Caption: Interaction with monoamine transporters.

Conclusion

While direct experimental data on this compound is scarce, analysis of its close analogues provides valuable insights into its likely chemical and physical properties, potential synthetic strategies, and plausible biological activities. The presence of both a fluorine atom and a methoxyphenyl group suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. Further research is warranted to synthesize this specific molecule and evaluate its pharmacological profile. This guide serves as a foundational resource for researchers embarking on the study of this and related fluorinated propiophenone derivatives.

References

- 1. sapub.org [sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and functional perspectives on interactions between synthetic cathinones and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical document provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for the novel compound, 3'-Fluoro-3-(4-methoxyphenyl)propiophenone. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral information from analogous compounds and established chemical principles to serve as a valuable resource for researchers interested in its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic trends.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 - 7.70 | m | 2H | Ar-H (ortho to C=O, on fluoro-substituted ring) |

| ~7.50 - 7.40 | m | 1H | Ar-H (para to C=O, on fluoro-substituted ring) |

| ~7.25 - 7.15 | m | 1H | Ar-H (ortho to F, on fluoro-substituted ring) |

| ~7.15 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to OCH₃) |

| ~6.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to OCH₃) |

| ~3.80 | s | 3H | -OCH ₃ |

| ~3.30 | t, J ≈ 7.5 Hz | 2H | -C(=O)CH ₂- |

| ~3.05 | t, J ≈ 7.5 Hz | 2H | -CH₂-Ar |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~197.0 | C =O |

| ~163.0 (d, ¹JCF ≈ 250 Hz) | C -F |

| ~158.5 | C -OCH₃ |

| ~138.0 (d, ³JCF ≈ 7 Hz) | Quaternary C (ipso to C=O) |

| ~133.0 | Quaternary C (ipso to CH₂CH₂C=O) |

| ~131.0 (d, ³JCF ≈ 8 Hz) | Ar-C H |

| ~129.5 | Ar-C H |

| ~124.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C H |

| ~120.5 (d, ²JCF ≈ 22 Hz) | Ar-C H |

| ~114.5 (d, ²JCF ≈ 21 Hz) | Ar-C H |

| ~114.0 | Ar-C H |

| ~55.3 | -OC H₃ |

| ~39.0 | -C(=O)C H₂- |

| ~30.0 | -C H₂-Ar |

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Method | Predicted Values |

| IR (Infrared) Spectroscopy | ~1690 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (Ar C=C stretch), ~1250 cm⁻¹ (C-O stretch), ~1220 cm⁻¹ (C-F stretch) |

| Mass Spectrometry (MS) | Predicted [M]⁺: 258.1056 g/mol . Key fragmentation peaks would likely correspond to the loss of the methoxyphenyl group and fragments of the fluorinated aromatic ring. |

Proposed Synthetic Protocols

The synthesis of this compound can be envisioned through two primary and reliable synthetic strategies: Friedel-Crafts acylation and a Michael addition approach.

Method 1: Friedel-Crafts Acylation

This is a classic method for the formation of aryl ketones.

Reaction: 3-Fluorophenol would first be protected, and then reacted with 3-(4-methoxyphenyl)propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Step-by-step Protocol:

-

Preparation of 3-(4-methoxyphenyl)propanoic acid: This can be synthesized from 4-methoxyphenylacetonitrile via hydrolysis or from 4-methoxycinnamic acid via reduction.

-

Synthesis of 3-(4-methoxyphenyl)propanoyl chloride: React 3-(4-methoxyphenyl)propanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Friedel-Crafts Acylation:

-

To a solution of 1-fluoro-3-methoxybenzene (as a surrogate for protected 3-fluorophenol) in a dry, inert solvent (e.g., dichloromethane), add AlCl₃ at 0 °C.

-

Slowly add the 3-(4-methoxyphenyl)propanoyl chloride to the mixture.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction by carefully adding it to ice-water.

-

Extract the product with an organic solvent, wash, dry, and purify by column chromatography.

-

Method 2: Michael Addition

This approach involves the conjugate addition of a Grignard reagent to a fluorinated chalcone derivative.

Reaction: A suitable organometallic reagent derived from a methoxyphenyl halide would be added to 1-(3-fluorophenyl)prop-2-en-1-one (a fluorinated chalcone).

Step-by-step Protocol:

-

Synthesis of 1-(3-fluorophenyl)ethan-1-one: This can be achieved via Friedel-Crafts acylation of fluorobenzene with acetyl chloride.

-

Synthesis of 1-(3-fluorophenyl)prop-2-en-1-one (Chalcone): React 1-(3-fluorophenyl)ethan-1-one with formaldehyde in a Claisen-Schmidt condensation.

-

Michael Addition:

-

Prepare a Grignard reagent from 4-bromoanisole and magnesium turnings in dry THF.

-

Add the chalcone derivative to the Grignard reagent at a low temperature (e.g., -78 °C).

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product, wash, dry, and purify.

-

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the proposed synthetic workflow and the logical flow of spectroscopic analysis.

Caption: Proposed synthetic routes to this compound.

Caption: Workflow for the spectroscopic analysis of the target compound.

A Technical Guide to the Mass Spectrometry Analysis of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone, a substituted aromatic ketone. Due to the absence of published experimental mass spectra for this specific compound, this document presents a predictive analysis of its fragmentation patterns based on established principles of mass spectrometry and data from structurally related compounds. Detailed, generalized experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided to guide researchers in the analysis of this and similar small molecules.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways common to aromatic ketones, including alpha-cleavage and rearrangements. The molecular formula for this compound is C₁₆H₁₅FO₂, with a monoisotopic mass of approximately 274.10 g/mol . The molecular ion peak ([M]⁺˙) would therefore be observed at m/z 274.

The primary fragmentation of propiophenone and its derivatives typically occurs via α-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[1] For aromatic ketones, this often leads to the formation of a stable acylium ion.[1]

Predicted Major Fragmentation Pathways:

-

α-Cleavage (Path A): Loss of the 4-methoxybenzyl radical (•CH₂C₆H₄OCH₃) to form the 3-fluorobenzoyl cation.

-

α-Cleavage (Path B): Loss of the 3-fluorobenzoyl radical (•COC₆H₄F) to form the 4-methoxybenzyl cation.

-

McLafferty-type Rearrangement: While less common for this specific structure, rearrangements involving the propiophenone backbone are possible.

-

Further Fragmentation: The initial fragment ions can undergo further dissociation, such as the loss of carbon monoxide (CO) from acylium ions.

The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and a plausible relative abundance. This data is predictive and should be confirmed by experimental analysis.

| Predicted Fragment Ion | Structure | m/z (Predicted) | Relative Abundance (Predicted) | Fragmentation Pathway |

| [C₁₆H₁₅FO₂]⁺˙ | Molecular Ion | 274 | Moderate | Ionization |

| [C₇H₄FO]⁺ | 3-Fluorobenzoyl cation | 123 | High (Potential Base Peak) | α-Cleavage (Path A) |

| [C₈H₉O]⁺ | 4-Methoxybenzyl cation | 121 | High | α-Cleavage (Path B) |

| [C₆H₄F]⁺ | 3-Fluorophenyl cation | 95 | Moderate | Loss of CO from [C₇H₄FO]⁺ |

| [C₇H₇]⁺ | Tropylium ion | 91 | Moderate | Rearrangement of [C₈H₉O]⁺ |

Experimental Protocols for Mass Spectrometry Analysis

A robust and reliable method for the analysis of this compound can be developed using either Gas Chromatography-Mass Spectrometry (GC-MS) for volatile samples or Liquid Chromatography-Mass Spectrometry (LC-MS) for less volatile or thermally labile samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable if the compound is thermally stable and sufficiently volatile.

a) Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.[2]

-

Vortex the solution to ensure complete dissolution.

-

If necessary, filter the sample through a 0.2 µm syringe filter to remove any particulate matter.

-

Transfer the solution to a 2 mL glass autosampler vial.

b) Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Column: HP-5ms (or similar non-polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is preferred for its broad applicability to a wide range of small molecules.

a) Sample Preparation:

-

Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

-

Perform serial dilutions with the mobile phase to create working solutions in the range of 0.1-10 µg/mL.

-

Filter the final solutions through a 0.22 µm syringe filter.

-

Transfer to autosampler vials.

b) Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC (or equivalent).

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).[3]

-

Column: ZORBAX Eclipse Plus C18 (or similar reversed-phase column), 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.[4]

-

Drying Gas Temperature: 325°C.

-

Drying Gas Flow: 10 L/min.

-

Nebulizer Pressure: 35 psi.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 135 V.

-

Mass Range: m/z 50-500.

Visualized Logical and Experimental Workflows

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

References

A Comprehensive Guide to the Synthesis of Fluoropropiophenones for Researchers and Drug Development Professionals

An in-depth analysis of synthetic methodologies, experimental protocols, and comparative data for the preparation of 2'-, 3'-, and 4-fluoropropiophenones, key intermediates in pharmaceutical and materials science.

Fluoropropiophenones are a critical class of organic compounds widely utilized as building blocks in the synthesis of a variety of pharmaceuticals, agrochemicals, and advanced materials. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of the final products, making the efficient and selective synthesis of these intermediates a topic of considerable interest. This technical guide provides a comprehensive review of the primary synthetic routes to 2'-, 3'-, and 4-fluoropropiophenone, offering detailed experimental protocols, comparative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Friedel-Crafts Acylation: The Classical Approach

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a widely employed method for the synthesis of aryl ketones, including fluoropropiophenones.[1][2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[3][4]

The general mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The choice of solvent, temperature, and stoichiometry of the Lewis acid are critical parameters that can influence the yield and regioselectivity of the reaction.

Caption: General mechanism of the Friedel-Crafts acylation for the synthesis of fluoropropiophenones.

Experimental Protocol: Synthesis of 4-Fluoropropiophenone via Friedel-Crafts Acylation

This protocol is a representative example of a Friedel-Crafts acylation for the synthesis of 4-fluoropropiophenone.

-

Materials: Fluorobenzene, propanoyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 eq) to anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add propanoyl chloride (1.0 eq) to the suspension with vigorous stirring.

-

After the addition is complete, add fluorobenzene (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition of fluorobenzene, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.[5][6]

-

| Reactant/Reagent | Molar Ratio | Notes |

| Fluorobenzene | 1.2 eq | Can act as both reactant and solvent in some cases. |

| Propanoyl Chloride | 1.0 eq | The limiting reagent. |

| Aluminum Chloride | 1.1 eq | A slight excess is used to ensure complete reaction. |

Table 1: Stoichiometry for the Friedel-Crafts Acylation of Fluorobenzene.

Grignard Reaction: A Versatile Carbon-Carbon Bond Formation Strategy

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds.[7][8] The synthesis of fluoropropiophenones via a Grignard reaction typically involves the reaction of a fluorophenylmagnesium halide with a suitable propanoyl electrophile, such as propanal or propanoyl chloride.[9][10]

The successful preparation of the Grignard reagent is crucial and requires strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[11][12]

Caption: General pathway for the Grignard synthesis of fluoropropiophenones.

Experimental Protocol: Synthesis of 2-Fluoropropiophenone via Grignard Reaction

This protocol outlines the synthesis of 2-fluoropropiophenone using a Grignard reagent.

-

Materials: 2-Bromofluorobenzene, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), iodine crystal (for initiation), propanal, hydrochloric acid (HCl), water, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq).

-

Add a small crystal of iodine.

-

Add a solution of 2-bromofluorobenzene (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is often initiated by gentle heating.

-

Once the reaction starts (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining 2-bromofluorobenzene solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Propanal:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add a solution of propanal (1.0 eq) in anhydrous diethyl ether dropwise, keeping the temperature below 10 °C.

-

After the addition, allow the mixture to stir at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a mixture of ice and dilute hydrochloric acid.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The resulting secondary alcohol is then oxidized to the corresponding ketone (2-fluoropropiophenone) using an appropriate oxidizing agent (e.g., PCC, PDC, or Swern oxidation).

-

The final product is purified by column chromatography or distillation.[5][6]

-

-

Suzuki Cross-Coupling: A Modern and Versatile Method

The Suzuki cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls and related compounds.[13] This palladium-catalyzed reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate.[14][15][16] For the synthesis of fluoropropiophenones, this could involve the coupling of a fluorophenylboronic acid with propanoyl chloride.

The reaction is known for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.

Caption: General scheme of the Suzuki cross-coupling for synthesizing fluoropropiophenones.

Experimental Protocol: Synthesis of 3-Fluoropropiophenone via Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling to synthesize 3-fluoropropiophenone.

-

Materials: 3-Fluorophenylboronic acid, propanoyl chloride, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), a suitable solvent (e.g., toluene, dioxane, or DMF), water.

-

Procedure:

-

In a Schlenk flask, combine 3-fluorophenylboronic acid (1.2 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent, followed by propanoyl chloride (1.0 eq).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[5][6]

-

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the cross-coupling | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Base | Activates the boronic acid | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction medium | Toluene, Dioxane, DMF, Water |

Table 2: Key components in the Suzuki Cross-Coupling Reaction.

Asymmetric Synthesis: Accessing Chiral Fluoropropiophenones

The synthesis of enantiomerically enriched fluoropropiophenones is of significant importance, as the stereochemistry of a molecule can dramatically affect its biological activity. Several asymmetric methods have been developed to access these chiral building blocks, including asymmetric hydrogenation and nucleophilic fluorination.

Asymmetric Hydrogenation

Asymmetric hydrogenation of α,β-unsaturated ketone precursors (fluorochalcones) using chiral catalysts is a powerful method to introduce a stereocenter.[17][18][19] Chiral transition metal complexes, often based on ruthenium, rhodium, or iridium with chiral phosphine ligands, are commonly employed.[20]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. esisresearch.org [esisresearch.org]

- 7. Grignard Reagents [sigmaaldrich.com]

- 8. rroij.com [rroij.com]

- 9. The reaction of phenyl magnesium bromide and propanal followed by hydroly.. [askfilo.com]

- 10. Solved The reaction of phenylmagnesium bromide (C6H5MgBr) | Chegg.com [chegg.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Stereocontrol via Propeller Chirality in FLP-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Propiophenone Derivatives: A Technical Guide to Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiophenone and its derivatives represent a versatile class of chemical compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the mechanisms of action for various propiophenone derivatives, focusing on their therapeutic potential as central muscle relaxants, antidiabetic, anticancer, and anticonvulsant agents. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage the therapeutic capabilities of this important class of molecules.

Central Muscle Relaxant and Anticonvulsant Mechanisms

A prominent propiophenone derivative, eperisone hydrochloride, exemplifies the class's potential in treating conditions associated with muscle spasticity and seizures. Its mechanism is multifaceted, targeting the central nervous system to alleviate symptoms.[1][2]

Eperisone primarily acts by inhibiting mono- and polysynaptic reflexes within the spinal cord, which reduces the hyperexcitability of motor neurons.[1] This action is complemented by its ability to enhance the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). Furthermore, eperisone blocks voltage-gated sodium and calcium channels, further dampening neuronal excitability.[3]

Beyond its direct neuronal effects, eperisone also exhibits vasodilatory properties, improving blood flow to skeletal muscles.[4] A novel aspect of its mechanism is the antagonism of the P2X7 receptor, which may contribute to its analgesic effects.[5]

The anticonvulsant properties of some propiophenone derivatives are evaluated using the maximal electroshock (MES) test, a standard preclinical model for generalized tonic-clonic seizures.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical screening method to identify compounds with potential anticonvulsant activity, particularly against generalized tonic-clonic seizures.[6]

-

Animal Model: Typically, adult male mice or rats are used.

-

Stimulation: A high-frequency alternating electrical current is applied via corneal or auricular electrodes. The stimulus parameters (e.g., current intensity, duration, frequency) are standardized to induce a maximal tonic seizure, characterized by a tonic hindlimb extension.

-

Drug Administration: The test compound is administered intraperitoneally or orally at various doses and at a specific time point before the electrical stimulation.

-

Endpoint: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure. The ability of a compound to prevent this phase is indicative of its anticonvulsant efficacy.

-

Data Analysis: The dose at which the compound protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated to quantify its potency.

Antidiabetic Mechanisms

Certain propiophenone derivatives have demonstrated promising antidiabetic activity through the inhibition of two key enzymes: protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase.

PTP1B Inhibition

PTP1B is a negative regulator of the insulin signaling pathway. Its inhibition leads to enhanced insulin sensitivity. Several propiophenone derivatives have been identified as inhibitors of this enzyme.[7]

Experimental Protocol: PTP1B Inhibition Assay

A common method to assess PTP1B inhibition is a colorimetric assay using a synthetic substrate.[8]

-

Reagents: Recombinant human PTP1B, p-nitrophenyl phosphate (pNPP) as the substrate, buffer solution (e.g., HEPES or MES buffer), and the test propiophenone derivative.

-

Procedure:

-

The test compound is pre-incubated with PTP1B in the buffer.

-

The enzymatic reaction is initiated by the addition of pNPP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

The reaction is stopped by adding a strong base (e.g., NaOH).

-

The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the reaction with the inhibitor to that of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[9] By inhibiting this enzyme, propiophenone derivatives can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[10]

Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity of propiophenone derivatives against α-glucosidase can be determined using a chromogenic substrate.[11][12]

-

Reagents: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, phosphate buffer, and the test compound.

-

Procedure:

-

The test compound is mixed with the α-glucosidase solution in the phosphate buffer and incubated.

-

The substrate, pNPG, is added to start the reaction.

-

The reaction mixture is incubated at a controlled temperature (e.g., 37°C).

-

The reaction is terminated by the addition of sodium carbonate.

-

The absorbance of the released p-nitrophenol is measured at 405 nm.

-

-

Data Analysis: The percent inhibition is calculated, and the IC50 value is determined to assess the inhibitory potency of the compound.

Anticancer Mechanisms

Several studies have highlighted the potential of propiophenone derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer).[13] While the precise signaling pathways are still under investigation, the primary mechanism appears to involve the induction of cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

-

Cell Culture: Cancer cell lines (e.g., HeLa) are cultured in appropriate media and seeded in 96-well plates.

-

Treatment: The cells are treated with various concentrations of the propiophenone derivative for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the MTT reagent is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated to determine its cytotoxic potency.[15]

Quantitative Data: Anticancer Activity

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Glycyrrhetic acid derivatives | HeLa | 11.4 ± 0.2 | [14] |

| Genipin derivatives | HeLa | 419 ± 27.25 | [15] |

| Chalcone derivative | HCT116 | 0.59 | [16] |

| Chalcone derivative | HT29 | 0.35 | [16] |

| Chrysin derivatives | Various | 1.56 - 33.5 | [17] |

Conclusion

Propiophenone derivatives exhibit a remarkable diversity of pharmacological activities, with mechanisms of action spanning the central nervous system, metabolic pathways, and cancer cell biology. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. The continued exploration of structure-activity relationships and the elucidation of specific molecular targets will undoubtedly unlock the full therapeutic potential of this versatile class of compounds.

References

- 1. What is the mechanism of Eperisone Hydrochloride? [synapse.patsnap.com]

- 2. Clinical experience with eperisone in the treatment of acute low back pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Eperisone Hydrochloride, a Muscle Relaxant, Is a Potent P2X7 Receptor Antagonist [jstage.jst.go.jp]

- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 7. Novel Mixed-Type Inhibitors of Protein Tyrosine Phosphatase 1B. Kinetic and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. ejmo.org [ejmo.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Solubility of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Fluoro-3-(4-methoxyphenyl)propiophenone is a ketone derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application in these fields. Solubility dictates the choice of solvents for reaction media, crystallization, extraction, and chromatographic separation. This guide provides a comprehensive overview of the solubility characteristics of this compound, including methodologies for its determination and the key factors influencing it.

Data Presentation: Solubility in Common Organic Solvents

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) at 25°C | Notes |

| Non-Polar Solvents | ||||

| Hexane | C₆H₁₄ | 0.1 | Data Not Available | |

| Toluene | C₇H₈ | 2.4 | Data Not Available | |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Data Not Available | |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Data Not Available | |

| Acetone | (CH₃)₂CO | 5.1 | Data Not Available | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data Not Available | |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Data Not Available | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 7.2 | Data Not Available | |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | 5.1 | Data Not Available | |

| Ethanol | C₂H₅OH | 4.3 | Data Not Available | |

| Isopropanol | C₃H₈O | 3.9 | Data Not Available |

Factors Influencing Solubility

The principle of "like dissolves like" is the primary determinant of solubility.[1] The molecular structure of this compound, featuring both non-polar aromatic rings and polar carbonyl and ether functional groups, suggests a nuanced solubility profile.

References

The Discovery and Therapeutic Potential of Fluorinated Chalcone Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, belonging to the flavonoid family, have long been recognized for their diverse pharmacological properties. The strategic incorporation of fluorine atoms into the chalcone scaffold has emerged as a powerful strategy in medicinal chemistry to enhance their therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of fluorinated chalcone analogues. It delves into their mechanisms of action, highlighting key signaling pathways, and presents a compilation of their quantitative biological activity data. Detailed experimental protocols for their synthesis and evaluation are also provided to facilitate further research and development in this promising area of drug discovery.

Introduction: The Advent of Fluorinated Chalcones

Chalcones are naturally occurring open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They serve as biosynthetic precursors for all flavonoids and exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects. The introduction of fluorine, a highly electronegative and relatively small atom, into the chalcone structure can significantly modulate its physicochemical and biological properties. Fluorination can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, often leading to compounds with superior potency and a more favorable pharmacokinetic profile. This has spurred considerable interest in the synthesis and evaluation of fluorinated chalcone analogues as potential therapeutic agents for a variety of diseases.

Synthesis of Fluorinated Chalcone Analogues

The primary and most widely employed method for the synthesis of fluorinated chalcone analogues is the Claisen-Schmidt condensation . This base-catalyzed aldol condensation reaction involves the reaction of a substituted acetophenone with a substituted benzaldehyde.

Caption: General workflow for the synthesis of fluorinated chalcone analogues.

Detailed Experimental Protocol: Synthesis of (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one

This protocol describes a typical Claisen-Schmidt condensation for the synthesis of a fluorinated chalcone.

Materials:

-

4-hydroxyacetophenone

-

4-fluorobenzaldehyde

-

Ethanol (EtOH)

-

Thionyl chloride (SOCl₂) or a strong base like NaOH or KOH

-

Hydrochloric acid (HCl) for neutralization if a base is used

-

Deionized water

-

Filter paper

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of 4-hydroxyacetophenone and 4-fluorobenzaldehyde in ethanol.

-

Add a catalytic amount of thionyl chloride (or a strong base solution, e.g., 50% KOH in water) dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, if a base was used, neutralize the mixture with dilute HCl until it reaches a neutral pH.

-

The precipitated crude product is then collected by vacuum filtration and washed with cold deionized water.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one.

-

The final product is dried under vacuum.

Biological Activities and Quantitative Data

Fluorinated chalcone analogues have been extensively evaluated for a range of biological activities. The following tables summarize the quantitative data from various studies, primarily reporting the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Anticancer Activity

Fluorinated chalcones have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. Some analogues have also been identified as potent tubulin polymerization inhibitors.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| FC-1 | HeLa (Cervical Cancer) | 0.025 | |

| U937 (Leukemia) | 0.025 | ||

| A549 (Lung Cancer) | 0.031 | ||

| MCF-7 (Breast Cancer) | 0.202 | ||

| FC-2 | HepG2 (Liver Cancer) | 67.51 | |

| FC-3 | BxPC-3 (Pancreatic Cancer) | 18.67 | |

| BT-20 (Breast Cancer) | 26.43 | ||

| FC-4 | Gastric Cancer Cells | 3.57 - 5.61 |

Anti-inflammatory Activity

The anti-inflammatory properties of fluorinated chalcones are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

| Compound ID | Assay | Inhibition (%) | IC₅₀ | Reference |

| FCD | Cotton pellet-induced granuloma in rats | Comparable to dexamethasone | - | |

| FC-5 | Nitric Oxide Production | - | 30 nM |

Antimicrobial Activity

Fluorinated chalcones have shown promising activity against a range of bacteria and fungi, including drug-resistant strains.

| Compound ID | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| FC-6 | Methicillin-resistant S. aureus | 28 | 25 | |

| E. coli | 25 | 50 | ||

| FC-7 | C. albicans | - | 15.6 | |

| FC-8 | S. aureus | - | 7.81 |

Signaling Pathways and Mechanisms of Action

The diverse biological activities of fluorinated chalcones stem from their ability to modulate multiple cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective analogues.

Inhibition of Tubulin Polymerization

Certain α-fluorinated chalcones have been identified as potent inhibitors of tubulin polymerization. By binding to the colchicine site on β-tubulin, they disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, migration, and intracellular transport. This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis in cancer cells.

Caption: Inhibition of tubulin polymerization by α-fluorinated chalcones.

Modulation of Inflammatory Pathways

Fluorinated chalcones exert their anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. A prominent example is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those encoding for inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Fluorinated chalcones can inhibit this pathway at various levels, leading to a reduction in the production of inflammatory mediators.

Caption: Modulation of the NF-κB signaling pathway by fluorinated chalcones.

Experimental Protocols for Biological Evaluation

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

Fluorinated chalcone analogues

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the fluorinated chalcone analogues (typically in a range from 0.01 to 100 µM) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth for fungi

-

96-well microtiter plates

-

Fluorinated chalcone analogues

-

Positive control antibiotic (e.g., ciprofloxacin, ampicillin)

-

Inoculum of the microorganism adjusted to 0.5 McFarland standard

Procedure:

-

Prepare serial two-fold dilutions of the fluorinated chalcone analogues in the appropriate broth in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (broth with inoculum and no drug) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion and Future Perspectives

Fluorinated chalcone analogues represent a promising class of compounds with significant therapeutic potential across a range of diseases, including cancer, inflammation, and infectious diseases. The introduction of fluorine has proven to be a valuable strategy for enhancing their biological activity and drug-like properties. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore this exciting area. Future research should focus on the synthesis of novel analogues with improved potency and selectivity, a deeper investigation into their mechanisms of action, and comprehensive in vivo studies to validate their therapeutic efficacy and safety profiles. The continued development of fluorinated chalcones holds the promise of delivering novel and effective treatments for various unmet medical needs.

Methodological & Application

Application Notes and Protocols: Synthesis of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 3'-Fluoro-3-(4-methoxyphenyl)propiophenone, a valuable propiophenone derivative for research and development in medicinal chemistry and materials science. The synthesis is based on a robust Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in organic chemistry.[1][2][3] The protocol is designed for researchers, scientists, and drug development professionals, offering clear methodologies and data presentation.

Introduction

This compound is an aryl ketone containing both a fluorine atom and a methoxy group. These functional groups are of significant interest in drug design, as fluorine substitution can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxyphenyl moiety is a common feature in many biologically active compounds. The described synthetic route is a reliable method for producing this compound in a laboratory setting. The overall synthesis involves two primary stages: the preparation of the acylating agent, 3-(4-methoxyphenyl)propionyl chloride, followed by the Friedel-Crafts acylation of fluorobenzene.[2][3][4]

Overall Reaction Scheme

The synthesis of this compound is accomplished in two sequential steps:

-

Step 1: Synthesis of 3-(4-methoxyphenyl)propionyl chloride from 3-(4-methoxyphenyl)propionic acid and thionyl chloride.

-

Step 2: Friedel-Crafts acylation of fluorobenzene with the synthesized 3-(4-methoxyphenyl)propionyl chloride using aluminum chloride as a Lewis acid catalyst.

Experimental Protocols

Step 1: Synthesis of 3-(4-methoxyphenyl)propionyl chloride

This procedure details the conversion of a carboxylic acid to its corresponding acyl chloride using thionyl chloride. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies purification.[5]

Materials and Equipment:

-

3-(4-methoxyphenyl)propionic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) as a solvent (optional)

-

Round-bottom flask with a reflux condenser and a gas outlet/trap

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-methoxyphenyl)propionic acid.

-

Under a fume hood, slowly add an excess of thionyl chloride (approximately 2 molar equivalents) to the flask. The reaction can be performed neat or with a small amount of an anhydrous solvent like DCM.

-

Fit the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases.

-

Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation or under reduced pressure using a rotary evaporator.

-

The resulting crude 3-(4-methoxyphenyl)propionyl chloride is a liquid and can be used directly in the next step without further purification.

Quantitative Data for Step 1:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Equivalents |

| 3-(4-methoxyphenyl)propionic acid | 180.20 | 18.02 | 0.10 | 1.0 |

| Thionyl chloride (SOCl₂) | 118.97 | 23.79 | 0.20 | 2.0 |

Step 2: Friedel-Crafts Acylation for the Synthesis of this compound

This protocol describes the electrophilic aromatic substitution reaction between fluorobenzene and 3-(4-methoxyphenyl)propionyl chloride, catalyzed by aluminum chloride.[2][3][6]

Materials and Equipment:

-

3-(4-methoxyphenyl)propionyl chloride (from Step 1)

-

Fluorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Three-neck round-bottom flask with a dropping funnel, reflux condenser, and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard glassware for extraction and purification

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, prepare a solution of 3-(4-methoxyphenyl)propionyl chloride in anhydrous dichloromethane.

-

Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. An acylium ion intermediate will form.[3]

-

After the addition is complete, add fluorobenzene dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-